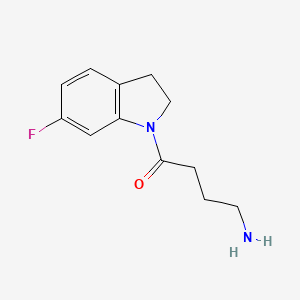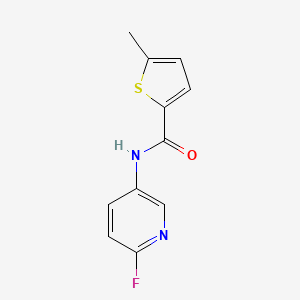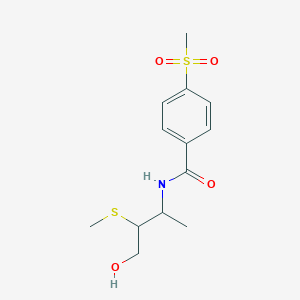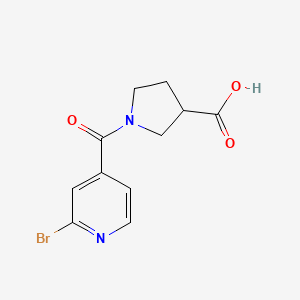
4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole moiety, a fluorine atom, and an amino group, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Coupling Reactions: The final step involves coupling the indole derivative with a butanone moiety through various coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The amino group can form hydrogen bonds with target proteins, further stabilizing the compound-receptor complex .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with antiviral properties.
Tryptophan: An essential amino acid containing an indole moiety.
Uniqueness
4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the amino group enhances its reactivity and potential therapeutic applications compared to other indole derivatives .
特性
IUPAC Name |
4-amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-4-3-9-5-7-15(11(9)8-10)12(16)2-1-6-14/h3-4,8H,1-2,5-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKPGHSGGARTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)C(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629453.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
![2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid](/img/structure/B6629473.png)
![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)
![3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide](/img/structure/B6629534.png)

![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)

